trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
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Overview
Description
trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid: is a cyclopropane derivative characterized by the presence of fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using reagents like diazo compounds and transition metal catalysts. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Fluorinated derivatives, ethers.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The fluorinated cyclopropane moiety can interact with biological targets in unique ways, leading to the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through the fluorinated phenyl ring and cyclopropane moiety. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
- trans-2-(3-(Trifluoromethyl)phenyl)vinylboronic acid
- trans-2-(4-(Trifluoromethyl)phenyl)vinylboronic acid
Uniqueness: The uniqueness of trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid lies in the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, this specific arrangement of fluorine atoms can lead to different interaction profiles with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8F4O2 |
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Molecular Weight |
248.17 g/mol |
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H8F4O2/c12-7-2-5(8-4-9(8)10(16)17)1-6(3-7)11(13,14)15/h1-3,8-9H,4H2,(H,16,17) |
InChI Key |
ZROVSFSOXUSPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC(=C2)F)C(F)(F)F |
Origin of Product |
United States |
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